Plerixafor hydrochloride

GPCR pharmacology biased agonism hematopoietic stem cell mobilization

Researchers requiring selective CXCR4 antagonism for HSC mobilization or tumor microenvironment studies often face supply inconsistency for gram-scale in vivo work. Plerixafor hydrochloride (AMD3100 8HCl) resolves this with defined pharmacology and high aqueous solubility. • CXCR4 IC50 44 nM; CXCL12 chemotaxis IC50 5.7 nM; no inhibition at CXCR3, CCR1-CCR7 confirming selectivity. • Biased β-arrestin recruitment agonism distinguishes it from full antagonists-mechanistically essential for in vivo HSC mobilization. • Hydrochloride salt enables 100 mg/mL aqueous solubility vs. insoluble free base; short plasma t½ (3-5 h) supports timed apheresis protocols. • Multiple generic manufacturing sources ensure reliable gram-quantity supply for large-scale animal studies.

Molecular Formula C28H66Cl8N8O2
Molecular Weight 830.5 g/mol
Cat. No. B7944339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlerixafor hydrochloride
Molecular FormulaC28H66Cl8N8O2
Molecular Weight830.5 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2
InChIKeyUSMXIXZBRZZOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plerixafor Hydrochloride (AMD3100) Overview


Plerixafor hydrochloride (also designated AMD3100 octahydrochloride, CAS 155148-31-5) is a bicyclam macrocyclic compound that functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. The hydrochloride salt formulation is the pharmaceutical form of the active moiety plerixafor, specifically engineered to confer high aqueous solubility essential for both in vitro experimental workflows and subcutaneous clinical administration . Plerixafor is clinically established as a hematopoietic stem cell (HSC) mobilizer approved in combination with granulocyte-colony stimulating factor (G-CSF) for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma [1].

CXCR4 biased antagonist tool for signaling pathway studies
Aqueous-soluble hydrochloride salt supports in vitro dilution workflows
HSC mobilization endpoint studies in transplantation research models

CXCR4 Antagonist Bias and In Vivo Efficacy


CXCR4 antagonists exhibit profound functional divergence that precludes simple substitution in either research or clinical contexts. The chemokine receptor CXCR4 signals through multiple downstream pathways including G protein activation and β-arrestin recruitment, and different antagonists stabilize distinct receptor conformational states that produce qualitatively different signaling outcomes [1]. Critically, in vitro CXCR4 binding affinity does not predict in vivo hematopoietic stem cell mobilization efficacy, as demonstrated by the clinical failure of AMD11070—a compound with superior in vitro antagonism that proved ineffective for HSC mobilization in vivo [1]. The quantitative comparative evidence in Section 3 demonstrates that plerixafor hydrochloride occupies a unique pharmacological position defined by its biased signaling profile, rapid pharmacokinetics, and distinctive physicochemical properties, each of which directly impacts experimental design and procurement decisions.

CXCR4 antagonist bias: G protein vs β-arrestin profiles differ; in vitro affinity may not predict HSC mobilization response.

Salt form critical: hydrochloride salt required for aqueous solubility; free base insoluble in DMSO and ethanol, limiting assay compatibility.

Pharmacokinetic profile mismatch: short half-life supports transient CXCR4 blockade; longer-acting analogs may alter mobilization kinetics interpretation.

Plerixafor Hydrochloride Evidence & Comparison


Biased CXCR4 Antagonism: β-Arrestin Recruitment

Plerixafor exhibits biased CXCR4 antagonism characterized by full G protein antagonism coupled with partial β-arrestin recruitment agonism, whereas AMD11070 acts as a full antagonist that blocks both signaling pathways [1]. This mechanistic divergence produces distinct functional consequences: AMD11070 prevents constitutive receptor internalization, while plerixafor permits internalization and thereby decreases surface CXCR4 expression [1]. The biased action translates into a superior in vivo HSC mobilization effect that is not observed with AMD11070 [1].

Biased Antagonism: β-Arrestin
Head-to-head
Full G protein antagonism + partial β-arrestin recruitment; permits receptor internalization
AMD11070: Full antagonist of both pathways; prevents internalization
β-arrestin recruitment may support HSC mobilization; in vitro affinity not predictive
In vivo HSC mobilization: plerixafor effective, AMD11070 showed minimal response
GPCR pharmacology biased agonism hematopoietic stem cell mobilization receptor internalization

Aqueous Solubility Advantage

Plerixafor hydrochloride (octahydrochloride salt) exhibits high aqueous solubility of 100 mg/mL (125.87 mM) at 25°C, whereas the free base form of plerixafor demonstrates markedly lower aqueous solubility . This solubility differential is critical because the free base is insoluble in DMSO and ethanol, limiting its utility in standard in vitro assay buffers and precluding preparation of concentrated stock solutions for cell-based studies .

Salt Form Solubility
Specification review
100 mg/mL (125.87 mM) in water (HCl salt)
Free base: poorly aqueous soluble; insoluble in DMSO, ethanol
Aqueous solubility supports dilution series; free base limits assay preparation
Vendor datasheet; solubility at 25°C
formulation development salt selection in vitro assay preparation subcutaneous injection

CXCR4 Binding Affinity and Chemotaxis Inhibition

Plerixafor hydrochloride demonstrates potent inhibition of CXCR4 and its cognate ligand CXCL12 (SDF-1) in cell-free assays, with IC50 values of 44 nM for CXCR4 antagonism and 5.7 nM for CXCL12-mediated chemotaxis inhibition . The compound also antagonizes SDF-1/CXCL12 ligand binding with an IC50 of 651 nM and inhibits SDF-1 mediated GTP-binding, calcium flux, and chemotaxis with IC50 values of 27 nM, 572 nM, and 51 nM, respectively . Notably, plerixafor exhibits functional selectivity: it does not inhibit calcium flux against cells expressing CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7 when stimulated with their cognate ligands .

CXCR4 Inhibition Potency
Supporting evidence
CXCR4 IC50 44 nM; Chemotaxis IC50 5.7 nM; selective over CXCR3, CCR1, CCR2b, CCR4, CCR5, CCR7
Defined potency and selectivity enable CXCR4-specific pathway interrogation
Cell-free and cell-based functional assays
receptor binding chemotaxis CXCL12/SDF-1 inhibition in vitro pharmacology

Half-Life and Mobilization Kinetics

Plerixafor exhibits a plasma elimination half-life of 3–5 hours in individuals with normal renal function [1]. Renal excretion is the primary clearance route, with approximately 70% of the drug excreted in urine within 24 hours [1]. In patients with severe renal impairment, the half-life extends to 12.5 hours compared to 4.7 hours in healthy controls [2].

Plasma Half-Life
Class-level inference
3–5 h (normal renal function); up to 12.5 h (severe impairment)
Rapid clearance may enable transient CXCR4 blockade; supports mobilization kinetics review
Clinical PK data; renal function dependent
pharmacokinetics drug clearance renal excretion stem cell mobilization

Generic ANDA Approvals

As of 2026, plerixafor hydrochloride is available from multiple generic manufacturers following Abbreviated New Drug Application (ANDA) approvals, with the first generic version approved on July 24, 2023 [1]. Twelve suppliers are listed for this compound, with seven Drug Master Files (DMFs) on record, and ten New Drug Applications (NDAs) incorporating plerixafor as an active ingredient [1]. Generic versions include products from Amneal, Dr. Reddy's Laboratories, Eugia Pharma, Gland, Hetero Labs, Meitheal, MSN, Teva, and Zydus [1].

Supply Chain Redundancy
Supporting evidence
≥9 generic manufacturers; 12 suppliers; 7 active DMFs
Multi-source availability may support supply continuity for research procurement
FDA Orange Book; DrugPatentWatch data
generic pharmaceuticals supply chain ANDA cost reduction

Plerixafor Hydrochloride Applications


Autologous HSC Mobilization

Plerixafor hydrochloride is indicated in combination with G-CSF for mobilizing CD34+ hematopoietic stem cells to peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin lymphoma or multiple myeloma whose cells mobilize poorly [1]. The biased β-arrestin recruitment agonism of plerixafor, which distinguishes it from full antagonists like AMD11070, is mechanistically essential for superior in vivo HSC mobilization efficacy [2]. The short plasma half-life of 3–5 hours enables transient CXCR4 blockade with cell counts returning to baseline within 12 hours post-dose, allowing precise timing of apheresis procedures [1].

In Vitro CXCR4 Antagonism and Chemotaxis Inhibition

Plerixafor hydrochloride is appropriate for in vitro pharmacological studies requiring selective CXCR4 antagonism, with defined IC50 values of 44 nM for CXCR4 and 5.7 nM for CXCL12-mediated chemotaxis inhibition in cell-free assays . The hydrochloride salt form provides aqueous solubility of 100 mg/mL at 25°C, enabling preparation of concentrated stock solutions and serial dilutions in aqueous buffers that are unattainable with the free base form (which is insoluble in DMSO and ethanol) . The compound does not inhibit calcium flux at CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7, confirming CXCR4 selectivity in chemokine receptor panels .

Preclinical CXCR4 Pathology Models

Plerixafor hydrochloride is suitable for preclinical investigations of CXCR4-dependent processes including tumor-stroma interactions, metastatic dissemination, and HIV-1 entry inhibition [3]. The compound's biased signaling profile (full G protein antagonism with partial β-arrestin recruitment) provides a pharmacologically distinct tool for dissecting CXCR4-mediated signaling pathways compared to full antagonists or orthosteric agonists [2]. The availability of multiple generic manufacturing sources ensures reliable supply for large-scale animal studies requiring gram-quantity material [4].

Analytical Method Development and Quality Control

Plerixafor hydrochloride USP Reference Standard material is available for analytical method development, method validation, and quality control applications supporting ANDA submissions and stability studies . The compound's defined melting point range of 237–245°C (octahydrochloride salt) and established HPLC methods for impurity profiling support robust analytical characterization . Impurity reference standards for plerixafor-related substances including N,N-diethylethanaminium chloride impurity and methyl impurity are commercially available with full Certificates of Analysis to support regulatory submissions .

Application
Selection Property
Validation Focus
HSC Mobilization Research (CD34+ Endpoint Models)
Biased CXCR4 antagonism; hydrochloride salt form
Mobilization kinetics; β-arrestin recruitment assay correlation
In Vitro CXCR4 Pathway Assays
Aqueous-soluble HCl salt; CXCR4-selective antagonism
Chemotaxis inhibition reproducibility; receptor selectivity panel verification
Preclinical CXCR4-Dependent Pathology Research
Biased signaling profile; multi-source supply
Tumor-stroma interaction models; metastatic dissemination endpoints
Analytical Method Development & QC
USP reference standard; impurity profiling
HPLC method transfer; impurity lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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